molecular formula C23H23N7O5 B1678033 Pralatrexate, (R)- CAS No. 1320211-70-8

Pralatrexate, (R)-

カタログ番号: B1678033
CAS番号: 1320211-70-8
分子量: 477.5 g/mol
InChIキー: OGSBUKJUDHAQEA-ZBFHGGJFSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pralatrexate, sold under the brand name Folotyn, is a medication used for the treatment of relapsed or refractory peripheral T-cell lymphoma. It is a dihydrofolate reductase inhibitor, which means it interferes with the folate metabolism pathway, crucial for DNA synthesis and cell division. Pralatrexate was approved for medical use in the United States in September 2009 .

準備方法

Synthetic Routes and Reaction Conditions: Pralatrexate is synthesized through a multi-step chemical process. The synthesis involves the coupling of a pteridine derivative with a propargylated benzoyl glutamate. The key steps include:

Industrial Production Methods: Industrial production of Pralatrexate involves large-scale synthesis using the same chemical routes but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and safety of the final product .

化学反応の分析

Types of Reactions: Pralatrexate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of Pralatrexate, which can have different biological activities and properties .

科学的研究の応用

Peripheral T-Cell Lymphoma (PTCL)

  • Efficacy in Relapsed/Refractory PTCL :
    • Pralatrexate has been specifically approved for treating relapsed or refractory PTCL. In the PROPEL study, it demonstrated an overall response rate (ORR) of 29%, with a median progression-free survival (PFS) of 3.5 months among patients who had undergone multiple prior therapies .
    • A recent study in China reported an ORR of 52% with a median PFS of 4.8 months, indicating its potential effectiveness in different populations .
  • Combination Therapies :
    • Pralatrexate has shown promising results when combined with other agents. For instance, in combination with romidepsin, it exhibited enhanced efficacy in preclinical models and clinical trials, leading to improved response rates in PTCL patients .
    • The Fol-CHOP regimen (pralatrexate combined with cyclophosphamide, doxorubicin, vincristine, and prednisone) yielded an ORR of 83.9% in newly diagnosed PTCL patients .

Safety Profile

The safety profile of pralatrexate has been well-documented across various studies. Common adverse events include:

  • Mucositis (up to 88%)
  • Thrombocytopenia (up to 68%)
  • Anemia (up to 60%)
    These side effects highlight the need for careful patient monitoring during treatment .

Case Study 1: Efficacy in Advanced PTCL

A cohort study involving 115 patients treated with pralatrexate showed that 29% achieved a response, including complete responses in 11% of cases. The median duration of response was noted at approximately 10.1 months .

Case Study 2: Combination with Bortezomib

In a murine model study, pralatrexate combined with bortezomib demonstrated superior efficacy compared to either agent alone, suggesting a promising avenue for treating T-cell malignancies resistant to standard therapies .

Data Tables

Study Population Response Rate Median PFS Adverse Events
PROPEL StudyRelapsed/Refractory PTCL29%3.5 monthsMucositis, Thrombocytopenia
Chinese Registrational StudyRelapsed/Refractory PTCL52%4.8 monthsMucositis, Anemia
Fol-CHOP RegimenNewly Diagnosed PTCL83.9%Not specifiedThrombocytopenia
Combination with RomidepsinRelapsed/Refractory LymphomaHigh response rateNot specifiedVarious grade 3/4 events

作用機序

Pralatrexate is compared with other antifolate drugs such as methotrexate and aminopterin. While all these compounds inhibit dihydrofolate reductase, Pralatrexate has a higher affinity for the reduced folate carrier protein-1, making it more effective in targeting cancer cells. This higher affinity results in better accumulation and retention within the cells, leading to increased cytotoxicity .

類似化合物との比較

Pralatrexate’s unique ability to selectively target cancer cells and its higher efficacy make it a valuable addition to the arsenal of antifolate drugs used in cancer treatment.

生物活性

Pralatrexate, a folate antagonist and a derivative of methotrexate, has garnered significant attention for its biological activity, particularly in the treatment of hematological malignancies such as peripheral T-cell lymphoma (PTCL). This article provides an in-depth examination of the biological activity of Pralatrexate (R)-, focusing on its mechanisms of action, efficacy in clinical settings, and relevant research findings.

Pralatrexate exerts its cytotoxic effects primarily through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. By inhibiting DHFR, pralatrexate leads to a depletion of intracellular reduced folate levels, disrupting nucleotide synthesis and ultimately inducing apoptosis in rapidly dividing cells.

Key Mechanisms:

  • Cellular Uptake: Pralatrexate is internalized via the reduced folate carrier (RFC-1), which is expressed at higher levels in tumor cells compared to normal cells. This preferential uptake enhances its cytotoxicity against malignant cells .
  • Polyglutamation: Once inside the cell, pralatrexate is polyglutamylated by folylpolyglutamyl synthetase (FPGS), which increases its retention and efficacy .

Efficacy in Preclinical Models

Research indicates that pralatrexate displays potent anti-tumor activity across various cancer cell lines. In vitro studies have shown that it can significantly reduce cell viability, with IC50 values reported around 40 nM for several leukemia cell lines . Notably, pralatrexate demonstrated approximately 10-14 times greater substrate activity for RFC-1 than methotrexate, suggesting enhanced therapeutic potential .

Table 1: Comparison of Pralatrexate and Methotrexate Activity

CompoundIC50 (nM)Mechanism of ActionNotes
Pralatrexate~40DHFR inhibition; RFC-1 uptakeHigher potency in sensitive cell lines
Methotrexate~4DHFR inhibitionLess effective in RFC-1 high expressing tumors

Clinical Studies and Findings

The clinical efficacy of pralatrexate has been primarily evaluated in patients with relapsed or refractory PTCL. The pivotal PROPEL study found an overall response rate (ORR) of 29%, with a median progression-free survival (PFS) of 3.5 months and overall survival (OS) of 14.5 months . These results underscore the drug's potential as a treatment option for patients who have exhausted other therapies.

Case Study Insights:

  • Patient Demographics: The study included 115 patients with a median age of 59 years. Histopathological evaluations revealed diverse subtypes of PTCL among participants.
  • Response Timing: A significant proportion of responses (63%) occurred within the first cycle of treatment, highlighting the rapid action of pralatrexate .

Synergistic Effects

Recent studies have explored the combination therapy potential of pralatrexate with other agents. For instance, combining pralatrexate with bortezomib—a proteasome inhibitor—showed synergistic effects across multiple T-lymphoma cell lines. This combination not only enhanced cytotoxicity but also modulated key proteins involved in cell growth and survival pathways .

Table 2: Efficacy of Pralatrexate Combinations

CombinationSynergistic EffectObservations
Pralatrexate + BortezomibYesIncreased apoptosis; modulation of survival proteins

特性

IUPAC Name

(2S)-2-[[4-[(2R)-1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O5/c1-2-3-14(10-15-11-26-20-18(27-15)19(24)29-23(25)30-20)12-4-6-13(7-5-12)21(33)28-16(22(34)35)8-9-17(31)32/h1,4-7,11,14,16H,3,8-10H2,(H,28,33)(H,31,32)(H,34,35)(H4,24,25,26,29,30)/t14-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSBUKJUDHAQEA-ZBFHGGJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC[C@H](CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031315
Record name Pralatrexate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1320211-70-8
Record name Pralatrexate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1320211708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralatrexate, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALATREXATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CY33O2XLX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pralatrexate, (R)-
Reactant of Route 2
Pralatrexate, (R)-
Reactant of Route 3
Pralatrexate, (R)-
Reactant of Route 4
Pralatrexate, (R)-
Reactant of Route 5
Pralatrexate, (R)-
Reactant of Route 6
Pralatrexate, (R)-

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。